molecular formula C15H18BNO2S B13684925 4-(4-Pyridyl)thiophene-2-boronic Acid Pinacol Ester

4-(4-Pyridyl)thiophene-2-boronic Acid Pinacol Ester

Cat. No.: B13684925
M. Wt: 287.2 g/mol
InChI Key: ZXPPACCARVNCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester typically involves the reaction of 4-bromo-4’-pyridylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and is heated to facilitate the coupling process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester primarily undergoes:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide for hydrolysis.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: From Suzuki–Miyaura coupling.

    Alcohols: From oxidation.

    Boronic Acids: From hydrolysis.

Scientific Research Applications

4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester is used in various scientific research fields:

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in Suzuki–Miyaura coupling reactions. The mechanism involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the electrophilic partner, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • Thiophene-2-boronic Acid Pinacol Ester
  • Pyridine-4-boronic Acid Pinacol Ester

Uniqueness

4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester is unique due to its combination of a pyridyl and thiophene moiety, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and materials with specific electronic characteristics .

Properties

Molecular Formula

C15H18BNO2S

Molecular Weight

287.2 g/mol

IUPAC Name

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]pyridine

InChI

InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)13-9-12(10-20-13)11-5-7-17-8-6-11/h5-10H,1-4H3

InChI Key

ZXPPACCARVNCLI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.